Cromolyn

Beschreibung

A chromone complex that acts by inhibiting the release of chemical mediators from sensitized mast cells. It is used in the prophylactic treatment of both allergic and exercise-induced asthma, but does not affect an established asthmatic attack.

Cromolyn is a Mast Cell Stabilizer. The physiologic effect of this compound is by means of Decreased Histamine Release.

This compound is a synthetic mast cell stabilizer with anti-inflammatory activity. This compound probably interferes with the antigen-mediated calcium ion influx into mast cells. This prevents mast cell degranulation, resulting in mast cell stabilization and inhibition of the release of inflammatory mediators, such as histamine and leukotrienes, which are involved in type I allergic reactions. This compound also prevents inflammatory mediator release from eosinophils.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1982 and has 11 approved and 9 investigational indications.

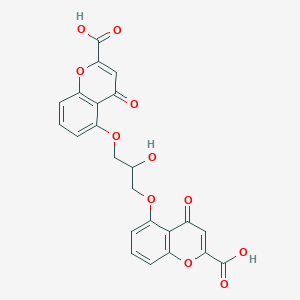

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-[3-(2-carboxy-4-oxochromen-5-yl)oxy-2-hydroxypropoxy]-4-oxochromene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16O11/c24-11(9-31-14-3-1-5-16-20(14)12(25)7-18(33-16)22(27)28)10-32-15-4-2-6-17-21(15)13(26)8-19(34-17)23(29)30/h1-8,11,24H,9-10H2,(H,27,28)(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMZMKUWMOSJXDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OCC(COC3=CC=CC4=C3C(=O)C=C(O4)C(=O)O)O)C(=O)C=C(O2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16O11 | |

| Record name | CHROMOGLICIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20031 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

15826-37-6 (Parent) | |

| Record name | Cromoglicic acid [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016110513 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4022860 | |

| Record name | Cromolyn | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Chromoglicic acid is a solid. (NTP, 1992), Solid | |

| Record name | CHROMOGLICIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20031 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cromoglicic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015138 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

ODORLESS; HYGROSCOPIC; TASTELESS BUT WITH SLIGHTLY BITTER AFTERTASTE; MELTS @ ABOUT 261 °C; INSOL IN ORG SOLVENTS; DOES NOT EXHIBIT POLYMORPHISM; PKA DIFFICULT TO MEASURE BUT BELIEVED BY ANALOGY WITH SIMILAR MONOCHROMES TO BE ABOUT 1.5 TO 2; SOME DEGRADATION PRODUCTS CAN BE DETECTED AFTER PROLONGED EXPOSURE TO UV LIGHT; UNSTABLE IN ALKALINE SOLN /CROMOLYN DISODIUM/, 100 MG SOL IN 1 ML WATER @ 20 °C; PRACTICALLY INSOL IN CHLOROFORM & ALCOHOL /CROMOLYN DISODIUM/, 3.58e-02 g/L | |

| Record name | Cromoglicic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01003 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CROMOLYN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3308 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cromoglicic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015138 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Colorless crystals from ethanol + ether | |

CAS No. |

16110-51-3 | |

| Record name | CHROMOGLICIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20031 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cromolyn | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16110-51-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cromoglicic acid [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016110513 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cromoglicic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01003 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cromolyn | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cromoglicic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.602 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CROMOLYN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y0TK0FS77W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CROMOLYN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3308 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cromoglicic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015138 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

421 to 423 °F (NTP, 1992), 241-242 °C (decomposes), WHITE OR CREAMY-WHITE POWDER; MP: 241-242 °C (DECOMPOSES), 241 - 242 °C | |

| Record name | CHROMOGLICIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20031 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cromoglicic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01003 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CROMOLYN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3308 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cromoglicic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015138 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Cromolyn Sodium on Mast Cell Stabilization

Audience: Researchers, scientists, and drug development professionals.

Abstract

Cromolyn sodium, a synthetic derivative of khellin, has been a cornerstone in the prophylactic treatment of allergic disorders, including asthma and mastocytosis, for decades.[1][2] Its clinical efficacy is attributed to its function as a mast cell stabilizer, preventing the release of histamine (B1213489) and other inflammatory mediators.[1][3] While historically its mechanism was broadly described as inhibiting mast cell degranulation, contemporary research has elucidated a more complex and specific molecular basis of action. This technical guide provides a detailed examination of the core mechanisms, focusing on the key molecular targets and signaling pathways modulated by this compound sodium. It consolidates quantitative data, outlines pivotal experimental protocols, and presents visual diagrams of the involved pathways to offer a comprehensive resource for the scientific community.

The IgE-Mediated Mast Cell Degranulation Cascade

Mast cell activation, particularly through the high-affinity IgE receptor (FcεRI), is a central event in type I hypersensitivity reactions. The process begins when multivalent antigens cross-link IgE antibodies bound to FcεRI on the mast cell surface. This aggregation initiates a complex intracellular signaling cascade, culminating in the fusion of cytoplasmic granules with the plasma membrane and the release of pre-formed mediators such as histamine, serotonin (B10506), and proteases. This is followed by the synthesis and secretion of newly formed lipid mediators (leukotrienes, prostaglandins) and cytokines. A critical step in this cascade is a sustained increase in intracellular calcium concentration ([Ca2+]i), which is essential for granule-plasma membrane fusion.[4][5][6]

Figure 1. Simplified IgE-mediated mast cell activation pathway.

Core Mechanisms of this compound Sodium Action

This compound sodium stabilizes mast cells through a multi-faceted mechanism that involves specific molecular targets rather than a non-specific effect on the cell membrane. The primary modes of action include agonism of GPR35 and modulation of crucial ion channels.

G-Protein-Coupled Receptor 35 (GPR35) Agonism

A pivotal discovery identified this compound sodium as a potent agonist for the G-protein-coupled receptor 35 (GPR35).[7][8][9] GPR35 is expressed on human mast cells, basophils, and eosinophils.[7][8] Upon binding, this compound activates GPR35, which couples to Gαi/o proteins. This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[10] The reduction in cAMP is a key part of the inhibitory signaling cascade that ultimately suppresses the downstream events required for degranulation, most notably the influx of extracellular calcium.[10]

Inhibition of Ion Flux: Chloride and Calcium Channels

The regulation of ion flux across the mast cell membrane is critical for degranulation. This compound sodium directly influences this process:

-

Chloride Channel Blockade: Electrophysiological studies have shown that this compound can block immunologically activated chloride (Cl⁻) channels when applied to the cytoplasmic side of the membrane.[11] This blockade is thought to stabilize the mast cell membrane potential, making the cell less responsive to activating stimuli.[12] The functional link between Cl⁻ channel activity and mediator release is supported by the parallel inhibition of both Cl⁻ current and serotonin release by channel blockers.[11]

-

Inhibition of Calcium Influx: A primary consequence of the upstream signaling events initiated by GPR35 activation and chloride channel modulation is the prevention of calcium ion (Ca²⁺) influx.[5][6][13] By inhibiting the sustained increase in intracellular Ca²⁺, this compound effectively removes the final trigger required for the fusion of histamine-containing granules with the cell membrane, thus stabilizing the mast cell.[5]

Other Immunomodulatory Effects

Beyond its direct action on the degranulation pathway, this compound exhibits broader immunomodulatory effects:

-

Annexin A1 Release: this compound has been shown to activate the phosphorylation of Protein Kinase C (PKC) and promote the release of Annexin A1, an anti-inflammatory protein.[14]

-

Cytokine Regulation: The drug can inhibit the release of pro-inflammatory cytokines from mast cells.[14][15] Interestingly, in some experimental models, this compound has been shown to be a more effective inhibitor of IL-8 and TNF release than of histamine release.[16] It may also selectively increase the release of the anti-inflammatory cytokine IL-10 from human mast cells.[17][18]

Figure 2. Core inhibitory mechanisms of this compound sodium on mast cells.

Quantitative Efficacy Data

The following table summarizes key quantitative data from in vitro studies, illustrating the potency of this compound sodium and related compounds on specific molecular targets and cellular functions.

| Parameter / Assay | Compound | Cell/System Type | Result | Reference |

| Chloride Channel Blockade | This compound Sodium | Rat Mucosal Mast Cell (inside-out patch) | IC₅₀ = 15 µM | [11] |

| Histamine Release Inhibition | This compound Sodium | Human LAD2 Mast Cells (Substance P-stimulated) | Reduced release to 464.6 pg/mL | [16] |

| IL-8 Secretion Inhibition | This compound Sodium (100 µM) | Human LAD2 Mast Cells (Substance P-stimulated) | Reduced release from 437.2 pg/mL to 362.9 pg/mL | [16] |

| TNF Secretion Inhibition | This compound Sodium (100 µM) | Human LAD2 Mast Cells (Substance P-stimulated) | Reduced release from 1917.2 pg/mL to 1628.8 pg/mL | [16] |

| Serotonin Release Inhibition | NPPB (Cl⁻ channel blocker) | Rat Mucosal Mast Cell | IC₅₀ = 77 µM | [11] |

| Antigen-induced Cl⁻ Current | NPPB (Cl⁻ channel blocker) | Rat Mucosal Mast Cell | IC₅₀ = 52 µM | [11] |

Note: The efficacy of this compound can be highly dependent on the mast cell type and the species of origin. It is notably less effective on mouse mast cells compared to rat mast cells and is a weaker inhibitor of human mast cells than rodent peritoneal mast cells.[16][19]

Key Experimental Protocols

The elucidation of this compound sodium's mechanism of action has relied on several key experimental methodologies. Detailed protocols for these assays are crucial for the replication and validation of findings.

In Vitro Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay is a cornerstone for quantifying the inhibitory effect of a compound on mast cell degranulation.

-

Objective: To measure the ability of this compound sodium to inhibit the release of granular contents from immunologically stimulated mast cells.

-

Methodology:

-

Cell Culture: Rat Basophilic Leukemia (RBL-2H3) cells, a widely used mast cell model, are cultured in Eagle's Minimum Essential Medium (MEM) supplemented with 20% fetal bovine serum (FBS) and antibiotics.

-

Sensitization: Cells are seeded into 24-well plates and sensitized overnight with 0.5 µg/mL of anti-dinitrophenyl (DNP) IgE.

-

Compound Incubation: The following day, the cell monolayer is washed with Tyrode's buffer. Cells are then pre-incubated with varying concentrations of this compound sodium (or vehicle control) for 30 minutes at 37°C.

-

Stimulation: Degranulation is induced by challenging the cells with 100 ng/mL of DNP-human serum albumin (DNP-HSA) for 1 hour at 37°C.

-

Quantification: The reaction is stopped by placing the plates on ice. The supernatant is collected to measure released β-hexosaminidase. The remaining cells are lysed to measure total cellular β-hexosaminidase. The enzyme activity is quantified colorimetrically using p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) as a substrate.

-

Calculation: The percentage of β-hexosaminidase release is calculated relative to the total cellular content. The percentage of inhibition is determined by comparing the release in this compound-treated wells to the vehicle control.[20]

-

Figure 3. General workflow for an in vitro mast cell degranulation assay.

GPR35 Activation Assay (Calcium Flux)

This cell-based assay is used to confirm GPR35 agonism and examine its downstream consequences.

-

Objective: To measure the ability of this compound sodium to activate GPR35 and promote intracellular calcium flux.

-

Methodology:

-

Cell Line Preparation: Chinese Hamster Ovary (CHO) cells are transiently co-transfected with plasmids encoding for human GPR35, a chimeric G-protein (e.g., Gαqo5 to couple the Gi signal to a calcium readout), and a photoprotein such as aequorin.[8]

-

Assay Preparation: Transfected cells are incubated with a co-factor like coelenterazine, which binds to aequorin.

-

Compound Addition: The cells are placed in a luminometer. This compound sodium is added at various concentrations.

-

Measurement: Agonist binding to GPR35 activates the chimeric G-protein, leading to an increase in intracellular Ca²⁺. This Ca²⁺ binds to the aequorin-coelenterazine complex, triggering a photochemical reaction that emits light.

-

Data Analysis: The amount of light emitted (Relative Light Units, RLU) is measured and is directly proportional to the increase in intracellular Ca²⁺, indicating receptor activation. Dose-response curves are generated to determine potency (EC₅₀).[8]

-

Electrophysiological Analysis of Chloride Channels (Patch-Clamp)

This technique provides direct evidence of ion channel modulation.

-

Objective: To measure the inhibitory effect of this compound sodium on chloride channel currents in mast cells.

-

Methodology:

-

Cell Preparation: Rat basophilic leukemia (RBL) cells or primary mast cells are used.

-

Patch Formation: A glass micropipette is used to form a high-resistance seal with the cell membrane. To test for intracellular effects, an "inside-out" patch configuration is achieved by pulling the pipette away from the cell, excising a patch of membrane with its intracellular face exposed to the bath solution.

-

Current Measurement: The membrane patch is held at various potentials, and the flow of ions (current) through the channels is recorded. Immunological activation of channels can be induced by including an antigen in the pipette solution for sensitized cells.

-

Compound Application: this compound sodium is added to the bath solution, which is in contact with the cytoplasmic side of the membrane patch.

-

Data Analysis: The reduction in chloride current in the presence of this compound is measured to determine the extent of channel blockade and calculate inhibitory concentrations (e.g., IC₅₀).[11]

-

Conclusion

The mechanism of action of this compound sodium in stabilizing mast cells is significantly more nuanced than a simple, non-specific membrane effect. The evidence strongly indicates a receptor-mediated process, with the G-protein-coupled receptor GPR35 serving as a primary molecular target.[7][10] Agonism of GPR35 initiates an intracellular signaling cascade that, in concert with the direct blockade of chloride channels, culminates in the inhibition of the critical calcium influx required for degranulation.[5][11] Furthermore, this compound exhibits broader immunomodulatory activities, including the regulation of pro- and anti-inflammatory cytokine release.[14][18] Understanding these precise mechanisms is vital for the rational design of next-generation mast cell stabilizers and for exploring new therapeutic applications for this established drug. The notable species-specific differences in efficacy underscore the importance of using relevant human cell systems in future research.[19]

References

- 1. This compound Sodium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. macsenlab.com [macsenlab.com]

- 3. youtube.com [youtube.com]

- 4. benchchem.com [benchchem.com]

- 5. Mast cell stabilizer - Wikipedia [en.wikipedia.org]

- 6. What is this compound Sodium used for? [synapse.patsnap.com]

- 7. G-Protein-Coupled Receptor 35 Is a Target of the Asthma Drugs this compound Disodium and Nedocromil Sodium | Semantic Scholar [semanticscholar.org]

- 8. G-Protein-Coupled Receptor 35 Is a Target of the Asthma Drugs this compound Disodium and Nedocromil Sodium - ProQuest [proquest.com]

- 9. G-protein-coupled receptor 35 is a target of the asthma drugs this compound disodium and nedocromil sodium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Immunologically activated chloride channels involved in degranulation of rat mucosal mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The significance of chloride in the inhibitory action of disodium cromoglycate on immunologically-stimulated rat peritoneal mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. This compound Sodium - LKT Labs [lktlabs.com]

- 15. researchgate.net [researchgate.net]

- 16. Quercetin Is More Effective than this compound in Blocking Human Mast Cell Cytokine Release and Inhibits Contact Dermatitis and Photosensitivity in Humans | PLOS One [journals.plos.org]

- 17. cris.huji.ac.il [cris.huji.ac.il]

- 18. This compound Sodium differentially regulates human mast cell and mouse leukocyte responses to control allergic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Evidence questioning this compound’s effectiveness and selectivity as a “mast cell stabilizer” in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

The Serendipitous Discovery and Targeted Development of Cromolyn for Asthma

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of the discovery, development, and mechanism of action of Cromolyn sodium, a landmark non-steroidal anti-inflammatory agent for the prophylactic treatment of asthma. It details the journey from its origins in a natural product to its establishment as a mast cell stabilizer, supported by quantitative data from key clinical studies, detailed experimental protocols for in vitro assays, and visualizations of its developmental workflow and cellular signaling pathways. This document is intended to serve as a valuable resource for professionals in the fields of respiratory research and drug development, offering insights into the preclinical and clinical evaluation of mast cell-stabilizing agents.

Introduction: A Breakthrough in Asthma Prophylaxis

The management of asthma underwent a significant paradigm shift with the introduction of this compound sodium. Prior to its arrival, treatment options were largely limited to bronchodilators, which addressed acute symptoms but did not prevent the underlying inflammatory cascade. This compound sodium emerged as the first prophylactic, non-steroidal anti-inflammatory drug for asthma, offering a novel therapeutic approach by preventing the release of inflammatory mediators from mast cells.[1] Its discovery was a testament to the perseverance and self-experimentation of its discoverer, Dr. Roger Altounyan, who, himself an asthma sufferer, systematically investigated derivatives of a natural product to identify a safe and effective preventative treatment.[2] This guide delves into the scientific journey of this compound, from its chemical synthesis to its clinical validation, providing a technical foundation for researchers in the field.

The Discovery of this compound: From Folk Medicine to Pharmaceutical Innovation

The story of this compound begins with the Eastern Mediterranean plant Ammi visnaga, a traditional remedy for muscle spasms.[2] The active ingredient, khellin (B1673630), possessed bronchodilatory properties but was associated with undesirable side effects. Dr. Altounyan, a pharmacologist at Fisons Pharmaceuticals, embarked on a mission to synthesize a derivative of khellin that retained the therapeutic benefits without the adverse effects.[2]

Through a process of meticulous chemical modification and self-inhalation trials to test for efficacy against allergen challenges, Altounyan and his team synthesized a series of compounds. This dedicated effort ultimately led to the identification of disodium (B8443419) cromoglycate, later named this compound sodium, in 1965.[2] This new compound proved to be highly effective in preventing asthmatic responses without the side effects of khellin.[3]

Chemical Synthesis from Khellin

The synthesis of this compound sodium from khellin involves a multi-step process. While various synthetic routes have been developed, a common pathway involves the following key transformations:

-

Condensation: 2,6-dihydroxy acetophenone (B1666503) is condensed with 1,3-dibromo-2-propanol (B146513) or epichlorohydrin (B41342) under alkaline conditions. This reaction forms 1,3-bis(3-hydroxy-2-acetylphenoxy)-2-hydroxypropane.

-

Ring Synthesis: The intermediate is then reacted with diethyl oxalate (B1200264) to generate the diethyl ester of cromoglicic acid.

-

Hydrolysis: Finally, the diethyl ester is hydrolyzed using an inorganic base in an ethanol-water solution to yield this compound sodium.[4]

Mechanism of Action: Mast Cell Stabilization

This compound sodium's primary mechanism of action is the stabilization of mast cells.[3] Mast cells are key effector cells in the allergic inflammatory cascade. Upon activation by an allergen binding to IgE antibodies on their surface, they undergo degranulation, releasing a potent cocktail of pre-formed and newly synthesized inflammatory mediators, including histamine (B1213489), leukotrienes, and prostaglandins.[5] These mediators are responsible for the bronchoconstriction, mucus secretion, and airway inflammation characteristic of an asthma attack.

This compound sodium prevents this degranulation process.[3] While the precise molecular target is not fully elucidated, it is understood to inhibit the influx of calcium ions into the mast cell, a critical step for mediator release.[6] By stabilizing the mast cell membrane, this compound effectively blocks the release of these inflammatory agents, thereby preventing both the early and late-phase asthmatic responses to allergen exposure and exercise.[3]

Pharmacokinetics of Inhaled this compound Sodium

The clinical efficacy of this compound sodium is closely linked to its pharmacokinetic profile, which varies depending on the formulation and delivery device. The following tables summarize key pharmacokinetic parameters for different inhaled this compound sodium preparations.

Table 1: Pharmacokinetic Parameters of Inhaled this compound Sodium Formulations in Healthy Volunteers

| Formulation | Dose | Cmax (ng/mL) | AUC (h·ng/mL) | Tmax (min) | Bioavailability (%) |

| Standard Inhaler | 20 mg | 9 | - | 15 | ~8 |

| Intal™ (LC® Plus) | 20 mg | 17.8 | 40.6 | - | ~10 |

| PA101 (eFlow® 40L) | 40 mg | 88.6 | 212 | - | ~25 |

| PA101 (eFlow® 30L) | 40 mg | 156 | 338 | - | ~25 |

| PA101 (eFlow® 30L) | 80 mg | 236 | 526 | - | ~25 |

Data sourced from Medscape[7] and Abd-Elaziz et al., 2020.[6][8][9][10]

Table 2: Pharmacokinetic Parameters of Oral this compound Sodium

| Formulation | Dose | Bioavailability (%) | Half-life (min) |

| Nalcrom® Oral Solution | 200 mg | ~1 | 80-90 |

Data sourced from Abd-Elaziz et al., 2020[6][8][9][10] and StatPearls.[3]

Clinical Efficacy in Asthma

Numerous clinical trials have demonstrated the efficacy of this compound sodium in the prophylactic management of mild to moderate asthma. Its protective effect is particularly evident in preventing bronchoconstriction triggered by allergens and exercise.

Table 3: Efficacy of this compound Sodium in Allergen-Induced Asthma

| Study Parameter | This compound Sodium | Placebo | p-value |

| Mean Allergen-Induced Decrease in FEV1 (%) | |||

| Slow Inspiration | 5.4 ± 4.2 | - | < 0.05 |

| Faster Inspiration | 12.6 ± 11.0 | - | |

| Improvement in Symptom Scores (%) | 28 - 33 | - | < 0.05 |

| Reduction in Albuterol MDI Use (%) | 35 | - | < 0.05 |

Data sourced from Shapiro et al., 1998[11] and a multicenter evaluation study.[12]

Table 4: Efficacy of this compound Sodium in Exercise-Induced Asthma (EIA)

| Study | Dose | Maximal % Fall in FEV1 (this compound) | Maximal % Fall in FEV1 (Placebo/Saline) | p-value |

| Dose-Response Study | 2 mg/ml | 17.3 ± 4.1 | 37.3 ± 4.7 | < 0.001 |

| 10 mg/ml | 10.0 ± 3.3 | |||

| 20 mg/ml | 7.6 ± 2.4 | |||

| 40 mg/ml | 12.0 ± 2.9 | |||

| Adult Study | 20 mg | 13 | 28 | < 0.005 |

Data sourced from a dose-response study[13] and a study in adults with EIA.[14]

Experimental Protocols

Rat Basophilic Leukemia (RBL-2H3) Cell Degranulation Assay

This in vitro assay is a widely used model to assess the mast cell stabilizing properties of compounds like this compound sodium. It quantifies the release of β-hexosaminidase, an enzyme co-released with histamine during degranulation.[15]

Materials:

-

RBL-2H3 cells

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Anti-DNP IgE

-

DNP-BSA (antigen)

-

Tyrode's buffer

-

p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate solution

-

Stop buffer (e.g., 0.1 M Carbonate/Bicarbonate buffer, pH 10.0)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Culture and Sensitization:

-

Culture RBL-2H3 cells in DMEM with 10% FBS.

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Sensitize the cells by incubating with anti-DNP IgE for 24 hours.[1]

-

-

Compound Treatment:

-

Wash the sensitized cells with Tyrode's buffer.

-

Add various concentrations of this compound sodium (or test compound) dissolved in Tyrode's buffer to the wells. Include a vehicle control.

-

Incubate for a specified period (e.g., 30 minutes).[1]

-

-

Degranulation Induction:

-

Induce degranulation by adding DNP-BSA to the wells.

-

Include positive controls (DNP-BSA without inhibitor) and negative controls (buffer only).

-

Incubate for 1 hour at 37°C.[1]

-

-

β-Hexosaminidase Assay:

-

Centrifuge the plate to pellet the cells.

-

Transfer the supernatant to a new 96-well plate.

-

Add pNAG substrate solution and incubate.

-

Stop the reaction with the stop buffer.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.[1]

-

-

Data Analysis:

-

Calculate the percentage of β-hexosaminidase release for each condition relative to the positive control.

-

Determine the inhibitory concentration (e.g., IC50) of the test compound.

-

Drug Development and Logical Workflow

The development of this compound sodium followed a logical progression from initial discovery to clinical application. This workflow serves as a model for the development of novel anti-allergic and anti-inflammatory drugs.

Conclusion and Future Directions

The discovery and development of this compound sodium represent a pivotal moment in the history of asthma research and treatment. Its unique mechanism of action as a mast cell stabilizer opened up a new therapeutic avenue focused on prophylaxis and the prevention of the inflammatory cascade. The journey from a traditional herbal remedy to a rationally developed pharmaceutical product underscores the power of systematic investigation and, in this unique case, courageous self-experimentation.

The in-depth technical information provided in this guide, including quantitative clinical data, detailed experimental protocols, and visual representations of its mechanism and development, serves as a comprehensive resource for the scientific community. While newer asthma therapies have since emerged, the principles established with this compound's development continue to inform the search for novel anti-inflammatory and mast cell-modulating agents. Future research may focus on developing more potent and targeted mast cell stabilizers with improved pharmacokinetic profiles, building upon the foundational knowledge established by the pioneering work on this compound sodium.

References

- 1. researchgate.net [researchgate.net]

- 2. Cromoglicic acid - Wikipedia [en.wikipedia.org]

- 3. This compound Sodium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. CN112375058A - Preparation method of diethyl cromoglycate and sodium cromoglycate - Google Patents [patents.google.com]

- 5. Non-Clonal Mast Cell Activation: A Growing Body of Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Improved bioavailability of this compound sodium using inhaled PA101 delivered via eFlow® nebulizer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. reference.medscape.com [reference.medscape.com]

- 8. research.rug.nl [research.rug.nl]

- 9. Improved bioavailability of this compound sodium using inhaled PA101 delivered via eFlow® nebulizer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. The efficacy of slow versus faster inhalation of this compound sodium in protecting against allergen challenge in patients with asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A multicenter evaluation of the clinical benefits of this compound sodium aerosol by metered-dose inhaler in the treatment of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Dose-response study of sodium cromoglycate in exercise-induced asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Double-blind, cross-over study of this compound sodium inhibition of exercise-induced bronchospasm in adults. | Semantic Scholar [semanticscholar.org]

- 15. A Microplate Assay to Assess Chemical Effects on RBL-2H3 Mast Cell Degranulation: Effects of Triclosan without Use of an Organic Solvent - PMC [pmc.ncbi.nlm.nih.gov]

Cromolyn's Effects on Eosinophils and Other Immune Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cromolyn sodium, a well-established mast cell stabilizer, exerts a range of inhibitory effects on various immune cells beyond its primary target. This technical guide provides an in-depth analysis of the current understanding of this compound's interactions with eosinophils, neutrophils, and microglia, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. While the classical mechanism of action involves the inhibition of calcium influx in mast cells, emerging evidence suggests a more complex interplay of molecular targets, including the G-protein-coupled receptor 35 (GPR35), which is expressed on eosinophils and other immune cells. This guide synthesizes key findings from preclinical and clinical studies to offer a comprehensive resource for researchers and professionals in the field of immunology and drug development.

Core Mechanism of Action: Beyond Mast Cell Stabilization

This compound sodium's primary therapeutic action has long been attributed to its ability to stabilize mast cells, thereby preventing the release of histamine (B1213489) and other inflammatory mediators.[1] This effect is largely understood to be mediated by the inhibition of calcium influx into the mast cell upon activation.[1] However, a growing body of evidence indicates that this compound's immunomodulatory effects are not limited to mast cells. Studies have demonstrated its inhibitory actions on eosinophils, neutrophils, and microglia, suggesting a broader anti-inflammatory profile.[2][3] A key molecular target that may unify these effects is the G-protein-coupled receptor 35 (GPR35), which has been identified as a receptor for this compound and is expressed on human mast cells, basophils, and eosinophils.[4]

Effects of this compound on Eosinophils

Eosinophils are key effector cells in allergic inflammation and asthma. This compound has been shown to directly impact eosinophil function, reducing their activation and contribution to the inflammatory cascade.

Quantitative Data: Eosinophil Function

| Parameter | Cell/Model Type | Treatment | Effect | Reference |

| Blood Eosinophils | Patients with Aspirin-Intolerant Asthma | Inhaled this compound Sodium (20 mg, 4x daily for 1 week) | Significant decrease from baseline | [5] |

| Sputum Eosinophils | Patients with Aspirin-Intolerant Asthma | Inhaled this compound Sodium (20 mg, 4x daily for 1 week) | Significant decrease from baseline | [5] |

| Sputum Eosinophil Cationic Protein (ECP) | Patients with Aspirin-Intolerant Asthma | Inhaled this compound Sodium (20 mg, 4x daily for 1 week) | Significant decrease from baseline | [5] |

| Peak Esophageal Eosinophil Count | Pediatric Patients with Eosinophilic Esophagitis | Oral Viscous this compound (100-200 mg, 4x daily) | Decrease from 62.1 to 57.3 eos/hpf (P = 0.78) | [6] |

| Eosinophil Peroxidase (EPX) Release | PAF-activated Mouse Bone Marrow-Derived Eosinophils (in vitro) | This compound Sodium | Reduced EPX release | [2] |

| Eosinophil Infiltration | Mouse Model of Allergic Peritonitis | Daily this compound Sodium Injections | Decreased eosinophil numbers in peritoneal cavity | [2] |

| Eosinophil Infiltration | Mouse Model of Allergic Airways Inflammation | Daily this compound Sodium Injections | Decreased eosinophil numbers in bronchoalveolar lavage and lungs | [2] |

Experimental Protocols

2.2.1. Measurement of Sputum Eosinophils and Eosinophil Cationic Protein (ECP)

-

Sputum Induction and Processing: Sputum was induced by inhalation of hypertonic saline. The collected sputum was treated with dithiothreitol (B142953) (DTT) to dissociate mucus, followed by filtration and centrifugation to obtain a cell pellet.

-

Eosinophil Counting: A portion of the cell suspension was used to prepare cytospins, which were stained with May-Grünwald-Giemsa for differential cell counting. Eosinophils were identified based on their characteristic morphology.

-

ECP Measurement: The sputum supernatant was used to measure ECP levels using a specific radioimmunoassay (RIA) kit.[5]

2.2.2. In Vitro Eosinophil Peroxidase (EPX) Release Assay

-

Cell Culture: Mouse bone marrow-derived eosinophils (BMEos) were cultured and differentiated.

-

Stimulation: BMEos were pre-treated with this compound sodium at various concentrations before stimulation with platelet-activating factor (PAF) to induce degranulation.

-

EPX Measurement: The supernatant was collected, and EPX activity was measured using a colorimetric assay with o-phenylenediamine (B120857) (OPD) as a substrate. The absorbance was read at 492 nm.[2][7]

Signaling Pathway

The precise signaling pathway for this compound in eosinophils is still under investigation, but the identification of GPR35 as a this compound receptor provides a significant lead.[4] Activation of this G-protein coupled receptor likely initiates a downstream signaling cascade that ultimately interferes with the machinery of degranulation and mediator release.

Caption: Proposed signaling pathway for this compound in eosinophils.

Effects of this compound on Other Immune Cells

This compound's immunomodulatory effects extend to other key players in the immune response, including neutrophils and microglia.

Quantitative Data: Neutrophil and Microglia Function

| Parameter | Cell/Model Type | Treatment | Effect | Reference |

| Neutrophil Chemotaxis | Human Neutrophils (in vitro) | This compound Sodium (1, 10, 50 µg/ml) | Significant inhibition towards zymosan-activated serum and fMLP | [3] |

| Intracellular Free Calcium | Human Neutrophils (in vitro) | This compound Sodium | Significant reduction in levels induced by zymosan-activated serum | [3] |

| Superoxide Anion Generation | Human Neutrophils (in vitro) | This compound Sodium (100 µM) | 57.3% decrease in the capacity of membranes to generate O2- after PMA stimulation | [8] |

| Sputum Neutrophil Count | Patients with Cough-Variant Asthma | Inhaled this compound | Significant decrease from 44% to 34.08% | [3] |

| Cytokine Secretion (IL-1β, IL-6, IFN-γ) | Human Microglia (HMC3) (in vitro) | This compound Sodium (3 µM) | >40% inhibition | [9] |

| Chemokine Secretion (CXCL10, CCL2, CCL4) | Human Microglia (HMC3) (in vitro) | This compound Sodium (3 µM) | >40% inhibition | [9] |

Experimental Protocols

3.2.1. Neutrophil Chemotaxis Assay

-

Cell Isolation: Neutrophils were isolated from the peripheral blood of healthy adult donors.

-

Chemotaxis Measurement: A Boyden chamber assay was used to assess neutrophil migration. The lower chamber contained a chemoattractant (zymosan-activated serum or fMLP), and the upper chamber contained neutrophils pre-incubated with or without this compound sodium. After incubation, the number of neutrophils that migrated through the filter was quantified.

3.2.2. Measurement of Intracellular Calcium in Neutrophils

-

Cell Loading: Isolated neutrophils were loaded with the calcium-specific fluorescent probe Fura-2.

-

Fluorometric Measurement: The cells were stimulated with a chemoattractant in the presence or absence of this compound sodium, and the change in intracellular calcium concentration was measured using a fluorometer.

3.2.3. Measurement of Cytokine and Chemokine Secretion from Microglia

-

Cell Culture: The human microglia cell line (HMC3) was cultured in appropriate media.

-

Stimulation: Cells were pre-treated with this compound sodium and then stimulated with TNF-α to induce the production of inflammatory mediators.

-

Quantification: The cell culture supernatant was collected, and the concentrations of various cytokines and chemokines were measured using a multiplex immunoassay platform (e.g., Meso Scale Discovery).[9]

Signaling Pathways

Neutrophils: this compound's inhibition of neutrophil chemotaxis and activation appears to be linked to a reduction in intracellular calcium levels and the inhibition of NADPH oxidase assembly.[3][8]

Caption: this compound's inhibitory effects on neutrophil function.

Microglia: In microglia, this compound has been shown to suppress the production of a wide array of pro-inflammatory cytokines and chemokines. The upstream signaling events are still being elucidated.

Caption: this compound's suppression of microglial inflammatory mediator release.

Conclusion and Future Directions

This compound sodium's immunomodulatory effects are more diverse than its initial classification as a mast cell stabilizer would suggest. The evidence clearly indicates that this compound can directly inhibit the activation and function of eosinophils, neutrophils, and microglia. The discovery of GPR35 as a potential receptor for this compound on these cells opens new avenues for understanding its molecular mechanisms and for the development of more targeted therapies.

Future research should focus on:

-

Elucidating the complete signaling pathways initiated by this compound in eosinophils and other immune cells, particularly downstream of GPR35 activation.

-

Conducting further clinical trials to explore the therapeutic potential of this compound in eosinophil- and neutrophil-driven inflammatory diseases.

-

Developing more potent and selective agonists for GPR35 as a novel therapeutic strategy for a range of inflammatory conditions.

This technical guide provides a solid foundation for researchers and drug development professionals to build upon as we continue to unravel the complex and multifaceted immunopharmacology of this compound sodium.

References

- 1. This compound Sodium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound Sodium differentially regulates human mast cell and mouse leukocyte responses to control allergic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a New Hope for Limited Treatment of Neutrophilic Asthma: a Phase II Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. G-protein-coupled receptor 35 is a target of the asthma drugs this compound disodium and nedocromil sodium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound sodium suppresses eosinophilic inflammation in patients with aspirin-intolerant asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A randomized, double-blinded, placebo-controlled study of the use of viscous oral this compound sodium for the treatment of eosinophilic esophagitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

Investigating Neuroinflammatory Pathways with Cromolyn: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is a critical contributing factor to the pathogenesis of numerous neurodegenerative diseases, including Alzheimer's disease (AD), amyotrophic lateral sclerosis (ALS), and the neurological sequelae of conditions like sepsis and stroke.[1][2][3][4] This complex process involves the activation of resident central nervous system (CNS) immune cells, primarily microglia and astrocytes, leading to the release of a cascade of inflammatory mediators that can exacerbate neuronal damage.[5][6] Consequently, modulating neuroinflammatory pathways presents a promising therapeutic strategy. Cromolyn (disodium cromoglycate) is an FDA-approved mast cell stabilizer traditionally used for allergic conditions such as asthma.[7][8] Emerging evidence reveals its potent anti-inflammatory effects within the CNS, positioning it as a valuable tool for investigating and potentially treating neuroinflammation.[5][9] This guide provides an in-depth overview of this compound's mechanism of action, its impact on key signaling pathways, and detailed experimental protocols for its application in neuroinflammation research.

Core Mechanisms of Action

This compound's therapeutic effects in the context of neuroinflammation are primarily attributed to two interconnected mechanisms: the stabilization of mast cells and the direct modulation of microglial activity.

2.1 Mast Cell Stabilization

The classical mechanism of this compound is the stabilization of mast cells, preventing their degranulation and the subsequent release of potent pro-inflammatory mediators, including histamine (B1213489) and tryptase.[7][8] In the CNS, mast cells are strategically located along the blood-brain barrier (BBB) and within brain regions like the hypothalamus.[1][10] Upon activation by stimuli such as stress or pathogens, these cells release mediators that can increase BBB permeability and activate surrounding microglia, thereby initiating a neuroinflammatory cascade.[1][3][10][11] this compound effectively inhibits this initial step, reducing downstream inflammatory events.[1][5]

2.2 Direct Modulation of Microglia

Beyond its effects on mast cells, studies show that this compound can directly influence microglial behavior. In human microglial cell lines (HMC3), this compound has been shown to dramatically reduce the secretion of a wide spectrum of inflammatory cytokines and chemokines following activation by inflammatory stimuli like TNF-α.[12][13][14] This suggests that this compound can dampen the inflammatory response even after the initial activation of microglia has occurred. Furthermore, this compound has been observed to promote the phagocytic activity of microglia, encouraging the clearance of pathological protein aggregates like amyloid-β (Aβ), which is a key feature of Alzheimer's disease.[12][15]

References

- 1. Frontiers | Stabilization of Brain Mast Cells Alleviates LPS-Induced Neuroinflammation by Inhibiting Microglia Activation [frontiersin.org]

- 2. This compound sodium delays disease onset and is neuroprotective in the SOD1G93A Mouse Model of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mast cell activation mediates blood-brain barrier impairment and cognitive dysfunction in septic mice in a histamine-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stabilizing histamine release in gut mast cells mitigates peripheral and central inflammation after stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stabilization of Brain Mast Cells Alleviates LPS-Induced Neuroinflammation by Inhibiting Microglia Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound Sodium Provides Neuroprotection in Animal Model of ALS - Mass General Advances in Motion [advances.massgeneral.org]

- 7. This compound Sodium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. macsenlab.com [macsenlab.com]

- 9. Frontiers | this compound prevents cerebral vasospasm and dementia by targeting WDR43 [frontiersin.org]

- 10. mastcellmaster.com [mastcellmaster.com]

- 11. Cerebral mast cells contribute to postoperative cognitive dysfunction by promoting blood brain barrier disruption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound inhibits the secretion of inflammatory cytokines by human microglia (HMC3) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. This compound inhibits the secretion of inflammatory cytokines by human microglia (HMC3) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound Reduces Levels of the Alzheimer’s Disease-Associated Amyloid β-Protein by Promoting Microglial Phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Utilizing Cromolyn Analogs for the Study of GPR35 Receptor Interactions

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the use of cromolyn and its analogs as chemical probes to investigate the G protein-coupled receptor 35 (GPR35). It includes detailed summaries of quantitative data, step-by-step experimental protocols for key assays, and visualizations of relevant signaling pathways and workflows to facilitate research and drug development efforts targeting GPR35.

Introduction to GPR35 and this compound Analogs

G protein-coupled receptor 35 (GPR35) is an orphan receptor predominantly expressed in immune cells and the gastrointestinal tract.[1][2] Its involvement in various physiological and pathological processes, including inflammation, cardiovascular function, and cancer, has made it an attractive therapeutic target.[3][4] Although still officially an orphan receptor, several endogenous and synthetic ligands have been identified.[4]

Among the synthetic agonists, the anti-asthmatic drug this compound (disodium cromoglycate) and its analogs, such as nedocromil, lodoxamide, and bufrolin, have emerged as valuable tools for studying GPR35 function.[5][6][7] These compounds exhibit varying potencies and species selectivity, providing a chemical scaffold for the development of more specific and potent GPR35 modulators.[7] This guide focuses on the practical application of these analogs in characterizing GPR35 signaling and pharmacology.

GPR35 Signaling Pathways

GPR35 activation by agonists like this compound analogs initiates a cascade of intracellular signaling events through two primary pathways: G protein-dependent and β-arrestin-dependent pathways.[8][9]

G Protein-Dependent Signaling: GPR35 has been shown to couple to multiple G protein subtypes, predominantly Gαi/o and Gα12/13.[2][9]

-

Gαi/o Pathway: Activation of the Gαi/o pathway typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[10]

-

Gα12/13 Pathway: Coupling to Gα12/13 activates the small GTPase RhoA, which in turn activates Rho-associated kinase (ROCK).[11][12] This pathway is a key regulator of cytoskeletal dynamics, cell migration, and smooth muscle contraction.[13]

β-Arrestin-Dependent Signaling: Upon agonist binding and subsequent receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the intracellular domains of GPR35.[3] This recruitment has two major consequences:

-

Receptor Desensitization and Internalization: β-arrestin binding sterically hinders further G protein coupling, leading to desensitization of the receptor.[3] It also acts as an adaptor protein, targeting the receptor for internalization via clathrin-coated pits.[12]

-

Signal Transduction: β-arrestins can act as signaling scaffolds, assembling and activating various downstream signaling molecules independently of G proteins.[3] A key β-arrestin-mediated pathway for GPR35 involves the activation of the mitogen-activated protein kinase (MAPK) cascade, leading to the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[2][3]

The following diagram illustrates the major signaling pathways activated by GPR35 upon agonist binding.

Quantitative Data for this compound and Analogs at GPR35

The following tables summarize the reported potency (EC50) of this compound and its key analogs in various functional assays for GPR35. This data highlights the species-specific differences and the varying potencies of these compounds, which is crucial for selecting the appropriate tool compound for a given experimental system.

Table 1: Agonist Potency (EC50 in nM) in β-Arrestin Recruitment Assays

| Compound | Human GPR35 | Rat GPR35 | Mouse GPR35 | Reference(s) |

| This compound | ~16,600 | ~5,010 | >10,000 | [14] |

| Nedocromil | ~12,600 | ~7,940 | >10,000 | [5][8] |

| Lodoxamide | 1.6 ± 0.4 | 12.5 ± 0.6 | >1,000 | [7] |

| Bufrolin | 9.9 ± 0.4 | 9.9 ± 0.4 | Not Reported | [7] |

| Zaprinast | ~1,950 | 98.4 ± 3.7 | ~977 | [7] |

Table 2: Agonist Potency (EC50 in µM) in Calcium Mobilization Assays

| Compound | Human GPR35 | Rat GPR35 | Mouse GPR35 | Reference(s) |

| This compound | 0.2 | 3.2 | 10 | [15] |

| Nedocromil | 0.13 | 1.6 | 5.0 | [5][8] |

| Zaprinast | 0.84 | 0.016 | Not Reported | [5] |

Table 3: Agonist Potency (pEC50) in Receptor Internalization Assays

| Compound | Human GPR35 | Rat GPR35 | Mouse GPR35 | Reference(s) |

| This compound | 5.19 ± 0.10 | ~5.30 | ~4.24 | [14] |

| Zaprinast | 6.01 ± 0.07 | 7.41 ± 0.11 | 6.63 ± 0.13 | [14] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of this compound analogs with GPR35.

β-Arrestin Recruitment Assay (PathHunter® Protocol)

This protocol is adapted from the DiscoverX PathHunter® β-Arrestin assay manual and is a common method for quantifying agonist-induced β-arrestin recruitment to GPR35.[4][6]

References

- 1. Identification of Rho GEF and RhoA Activation by Pull-Down Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. GPR35 acts a dual role and therapeutic target in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. From Orphan to Oncogene: The Role of GPR35 in Cancer and Immune modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. 3.4. Western Blotting and Detection [bio-protocol.org]

- 8. Frontiers | G protein-coupled receptor 35: an emerging target in inflammatory and cardiovascular disease [frontiersin.org]

- 9. Biased constitutive signaling of the G protein-coupled receptor GPR35 suppresses gut barrier permeability[image] - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | GPR35 acts a dual role and therapeutic target in inflammation [frontiersin.org]

- 11. G protein-coupled receptor 35: an emerging target in inflammatory and cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Suppression of Mast Cell Activation by GPR35: GPR35 Is a Primary Target of Disodium Cromoglycate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. columbia.edu [columbia.edu]

- 15. Agonist activation of the G protein-coupled receptor GPR35 involves transmembrane domain III and is transduced via Gα13 and β-arrestin-2 - PMC [pmc.ncbi.nlm.nih.gov]

Early research on disodium cromoglycate and allergic reactions

An In-Depth Technical Guide to the Early Research on Disodium (B8443419) Cromoglycate and Allergic Reactions

Introduction

Disodium cromoglycate (DSCG), also known as cromolyn sodium, marked a significant milestone in the management of allergic diseases, particularly bronchial asthma.[1][2] Its discovery, stemming from the natural compound khellin (B1673630) found in the Ammi visnaga plant, was pioneered by Dr. Roger Altounyan in the 1960s.[3][4][5][6] Unlike bronchodilators that treat acute symptoms, DSCG was established as a novel prophylactic agent, preventing the onset of allergic reactions when administered before exposure to a trigger.[7][8] This technical guide provides a detailed overview of the foundational research that elucidated the primary mechanism of action of DSCG, focusing on the key in vitro and in vivo experiments that established its role as a mast cell stabilizer.

Core Mechanism of Action: Mast Cell Stabilization

The central hypothesis established by early research is that disodium cromoglycate's therapeutic effect derives from its ability to stabilize mast cell membranes.[2][9] In an allergic individual, mast cells are sensitized by allergen-specific Immunoglobulin E (IgE) antibodies. Upon re-exposure, the allergen cross-links these IgE molecules, triggering a signaling cascade that leads to an influx of calcium ions (Ca²⁺).[3] This influx is the critical step for the degranulation of the mast cell, a process that releases a host of pre-formed and newly synthesized inflammatory mediators, including histamine (B1213489), leukotrienes, and prostaglandins.[2][3]

Early investigations proposed that DSCG's primary action is to inhibit this essential influx of calcium, thereby preventing the degranulation of sensitized mast cells and the subsequent release of inflammatory mediators.[3][10] The drug was found to be effective only when present at the time of the antigen challenge, indicating it does not interfere with the initial IgE sensitization but rather with the immediate events following antigen binding.[11][12]

Figure 1: DSCG's inhibition of the mast cell degranulation pathway.

Key Experimental Evidence

The mast cell stabilizing properties of DSCG were demonstrated through a series of meticulous in vitro and in vivo experiments. These studies were crucial in defining both the cellular target and the specific conditions required for the drug's activity.

In Vitro Studies: Direct Effects on Inflammatory Cells

Early in vitro models provided direct evidence of DSCG's ability to inhibit mediator release from sensitized tissues and isolated cells.

Experimental Protocol: Inhibition of Histamine Release from Rat Mast Cells A foundational method involved using mast cells from rats, which could be sensitized and challenged in a controlled environment.

-

Cell Source: Mast cells were obtained from the peritoneal cavity or subcutaneous connective tissue of rats.[11]

-

Sensitization: The tissue or isolated cells were passively sensitized in vitro by incubation with rat reaginic serum containing specific IgE antibodies against a known antigen (e.g., ovalbumin).[11][13]

-

Treatment & Challenge: The sensitized cells were washed and then incubated with varying concentrations of disodium cromoglycate. The allergic reaction was then initiated by adding the specific antigen.[11]

-

Analysis: The supernatant was collected to measure the amount of histamine released, typically via fluorometric assay, and compared against control groups (no drug) to determine the percentage of inhibition.

Experimental Protocol: Inhibition of Human Leukocyte Activation Later research expanded to investigate DSCG's effects on other inflammatory cells, demonstrating a broader anti-inflammatory profile.[14]

-

Cell Source: Peripheral blood leukocytes (neutrophils, eosinophils, monocytes) were isolated from human subjects.[14]

-

Activation: Cells were activated in vitro using the synthetic chemoattractant f-Met-Leu-Phe (fMLP).[14]

-

Treatment: DSCG was added to the cell cultures at various concentrations prior to activation.[14]

-

Analysis: Cellular activation was quantified by measuring the increase in complement and IgG (Fc) receptor expression (rosette formation) and the enhanced capacity of the cells to kill target organisms, such as schistosomula of Schistosoma mansoni.[14]

Figure 2: Generalized workflow for in vitro mast cell experiments.

Quantitative Data from In Vitro Experiments The following tables summarize key quantitative findings from early in vitro studies.

| Cell Type | Activator | Parameter Measured | DSCG Concentration | % Inhibition / Result | Reference |

| Human Neutrophils, Eosinophils, Monocytes | fMLP (10⁻⁸ M) | Cell Activation (Rosette Formation, Killing Capacity) | ~10⁻⁸ M | ~50% (IC₅₀) | [14] |

| Human Neutrophils, Eosinophils, Monocytes | fMLP (10⁻⁸ M) | Cell Activation (Rosette Formation, Killing Capacity) | 10⁻⁷ M | 100% | [14] |

Table 1: Inhibition of Human Inflammatory Cell Activation by DSCG

| Tissue Source | Sensitization | Challenge | DSCG Concentration | Mast Cell Degranulation | Reference |

| Human Jejunal Mucosa | Egg White Allergic Serum | Egg White | 0 (Control) | 38% | [15] |

| Human Jejunal Mucosa | Egg White Allergic Serum | Egg White | 3 x 10⁻⁶ M | 28% | [15] |

| Human Jejunal Mucosa | Egg White Allergic Serum | Egg White | 3 x 10⁻⁵ M | 2% | [15] |

Table 2: Dose-Dependent Inhibition of Human Mast Cell Degranulation by DSCG

In Vivo Studies: Prophylactic Action in a Living System

The Passive Cutaneous Anaphylaxis (PCA) model in rats was instrumental in confirming the prophylactic action of DSCG in vivo.

Experimental Protocol: Rat Passive Cutaneous Anaphylaxis (PCA) This model simulates a localized allergic skin reaction and was used to test the efficacy of anti-allergic compounds.

-

Sensitization: Rats were passively sensitized by intradermal injections of reaginic serum containing IgE antibodies against a specific antigen at multiple skin sites.[11] To study specificity, some experiments used two distinct antibodies to sensitize the same site.[11]

-

Drug Administration: Disodium cromoglycate was administered, typically intravenously, at a set time relative to the antigen challenge.

-

Challenge: The antigen was injected intravenously along with a dye, such as Evans blue.

-

Analysis: In areas of allergic reaction, mast cell degranulation causes increased vascular permeability, leading to the leakage of the blue dye into the skin. The intensity and diameter of the blue spot were measured to quantify the severity of the anaphylactic reaction. The inhibition of this reaction in drug-treated animals compared to controls demonstrated the efficacy of DSCG.[11]

Figure 3: Experimental workflow for the Rat Passive Cutaneous Anaphylaxis (PCA) model.

The Critical Temporal Relationship of DSCG Action

A pivotal discovery from both in vitro and in vivo studies was the strict time dependency of DSCG's action. The drug was only effective when administered simultaneously with or immediately before the antigen challenge.[11][12]

-

No Effect During Sensitization: The presence of DSCG during the sensitization phase had no impact on the subsequent allergic reaction if the drug was removed before the antigen challenge.[11]

-

No Effect After Challenge: DSCG could not reverse the reaction once mediator release had been initiated.

-

Desensitization Phenomenon: Critically, if a sensitized tissue was challenged with an antigen in the presence of DSCG, no histamine was released. However, if the drug was then washed away and the tissue was re-challenged with the same antigen, the cells were unresponsive or "desensitized".[11] This indicated that the antigen-antibody interaction had occurred in the presence of the drug, leading to a state of cellular refractoriness without degranulation.[11]

Figure 4: Logical diagram of the time-dependent action of DSCG.

Conclusion

The early research on disodium cromoglycate fundamentally shaped our understanding of allergic pathophysiology and established a new therapeutic class of drugs. Through innovative in vitro and in vivo models, scientists demonstrated that DSCG acts as a prophylactic mast cell stabilizer, preventing the release of inflammatory mediators by inhibiting a critical calcium-dependent step in the degranulation cascade. These foundational studies, characterized by their detailed protocols and clear quantitative outcomes, not only elucidated the core mechanism of this landmark drug but also provided the scientific rationale for its clinical use in preventing allergic reactions, paving the way for decades of advancements in allergy and immunology.

References

- 1. Cromoglicic acid - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. 25 Mast Cell Stabilizers | Ento Key [entokey.com]

- 4. Roger Altounyan and the discovery of this compound (sodium cromoglycate) | Scilit [scilit.com]

- 5. Roger Altounyan and the discovery of this compound (sodium cromoglycate) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mer Soft Roger Edward Collingwood Altounyan, who pioneered the use of sodium cromoglycate as a remedy for asthma www.mersoft.am [mersoft.am]

- 7. This compound Sodium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. Mode of action and indication for disodium cromoglycate (DSCG) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mode of action of disodium cromoglycate, studies on immediate type hypersensitivity reactions using `double sensitization' with two antigenetically distinct rat reagins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of immediate hypersensitivity reactions by disodium cromoglycate. Requirements for activity in two laboratory models - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Disodium cromoglycate. Activity in three in vitro models of the immediate hypersensitivity reaction in lung - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Disodium cromoglycate inhibits activation of human inflammatory cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The effect of disodium cromoglycate on in vitro mast cell degranulation in human jejunal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

The Historical Development of Cromolyn: A Technical Guide for Researchers

Abstract